molecular formula C16H20N4O B1500575 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol CAS No. 1146080-49-0

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol

Cat. No.: B1500575
CAS No.: 1146080-49-0
M. Wt: 284.36 g/mol
InChI Key: LADKVCQUKABLAG-UHFFFAOYSA-N
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Description

1-[3-(Cyclopropylamino)-2-quinoxalinyl]-4-piperidinol (CAS Registry Number: 1146080-49-0) is a chemical compound with a molecular formula of C16H20N4O and a molecular weight of 284.36 g/mol . It is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds known for a wide spectrum of pharmacological and biological activities in scientific research . Quinoxaline derivatives have been extensively studied and are reported in scientific literature to exhibit diverse properties, including potential as antimicrobial, anticancer, antitumor, and anti-inflammatory agents . Some related compounds, such as those featuring a cyclopropylamino quinoxalinyl group linked to a piperidine moiety, have been investigated in patent literature for their activity as modulators of biological targets like GPR6 . Furthermore, specific pyrimidine-dihydroquinoxalinone scaffolds have shown promise as potent inhibitors of tubulin polymerization, binding to the colchicine site and demonstrating efficacy against various cancer cell lines, including taxane-resistant models . While these activities highlight the research value of the quinoxaline chemical family, the specific biological mechanisms and applications for 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol are a subject for ongoing scientific investigation. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

1-[3-(cyclopropylamino)quinoxalin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-12-7-9-20(10-8-12)16-15(17-11-5-6-11)18-13-3-1-2-4-14(13)19-16/h1-4,11-12,21H,5-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADKVCQUKABLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671405
Record name 1-[3-(Cyclopropylamino)quinoxalin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-49-0
Record name 4-Piperidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Cyclopropylamino)quinoxalin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The general synthetic approach to 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol involves:

  • Step 1: Formation of the Quinoxaline Core
    The quinoxaline nucleus is typically synthesized via the condensation reaction of o-phenylenediamine with a suitable diketone or α-dicarbonyl compound. This cyclocondensation forms the bicyclic quinoxaline ring system, which serves as the backbone for further functionalization.

  • Step 2: Introduction of the Cyclopropylamino Group
    The 3-position of the quinoxaline ring is functionalized by nucleophilic substitution or amination reactions to introduce the cyclopropylamino substituent. This step often requires selective activation of the quinoxaline ring to allow for substitution without affecting other positions.

  • Step 3: Attachment of the Piperidin-4-ol Moiety
    The piperidin-4-ol group is incorporated through nucleophilic substitution or coupling reactions at the 2-position of the quinoxaline ring. Protection and deprotection strategies may be employed to preserve the hydroxyl functionality of the piperidin-4-ol during the reaction sequence.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Notes
1 Cyclocondensation o-Phenylenediamine + diketone (e.g., glyoxal) Typically refluxed in ethanol or acetic acid solvent; forms quinoxaline core
2 Nucleophilic Substitution Cyclopropylamine, base (e.g., triethylamine) Introduces cyclopropylamino group at 3-position; reaction temperature controlled (~30°C)
3 Coupling/Substitution Piperidin-4-ol, coupling agents or direct substitution May require protection of hydroxyl group; reaction under mild conditions to avoid side reactions

This synthetic route is adaptable to scale-up and can be optimized for industrial production by employing continuous flow reactors and advanced purification techniques to improve yield and purity while minimizing environmental impact.

Chemical Reaction Analysis

  • Oxidation and Reduction Reactions:
    The quinoxaline core and the piperidin-4-ol moiety allow for further chemical modifications. Oxidation can be performed using agents like potassium permanganate or chromium trioxide to modify the electronic properties of the quinoxaline ring. Reduction reactions using hydrogen gas with palladium catalysts can selectively reduce parts of the molecule without disrupting sensitive functional groups.

  • Protection/Deprotection Strategies:
    Due to the presence of the hydroxyl group in piperidin-4-ol, protecting groups (e.g., silyl ethers) may be used during intermediate steps to prevent unwanted side reactions. After coupling, these protecting groups are removed under mild acidic or basic conditions.

Research Findings and Optimization

  • Yield and Purity:
    Optimization studies have shown that controlling reaction temperature and stoichiometry of reagents significantly impacts the yield of the final compound. For example, maintaining reaction temperatures around 30 ± 5°C during amination steps improves selectivity for the cyclopropylamino substitution.

  • Environmental and Cost Considerations:
    The use of greener solvents such as isopropanol and acetic acid has been reported to reduce environmental impact. Additionally, continuous flow synthesis methods are being explored to enhance scalability and reduce waste.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Impact on Synthesis
Solvent Ethanol, Acetic acid, Isopropanol Solubility and reaction rate
Temperature 25–35°C (amination), reflux (cyclocondensation) Selectivity and yield
Reaction Time Several hours (varies by step) Completeness of reaction
Catalysts/Base Triethylamine, piperidine Facilitates nucleophilic substitution
Protection Groups Silyl ethers or similar Protect hydroxyl during coupling
Purification Chromatography, recrystallization Ensures compound purity

Chemical Reactions Analysis

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with altered electronic properties.

    Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can modify the quinoxaline core or the piperidin-4-ol moiety.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular function. Additionally, the cyclopropylamino group may enhance binding affinity to certain proteins, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Quinoxaline Position 3) Piperidine Substituent Molecular Weight (g/mol) Key Features
1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol Cyclopropylamino Hydroxyl (4-position) 297.36 Rigid cyclopropane; polar hydroxyl group
1-(3-Chloro-quinoxalin-2-yl)-piperidine-4-carboxylic acid Chloro Carboxylic acid (4-position) 291.73 Electrophilic chlorine; ionizable carboxyl
2-Cyclopropylpyrimidine-4,6-diol Cyclopropyl (pyrimidine core) Diol (4,6-positions) Not specified Pyrimidine scaffold; dual hydroxyl groups

Substituent-Driven Functional Differences

  • Cyclopropylamino vs. Chloro: The cyclopropylamino group in the target compound introduces steric hindrance and metabolic stability compared to the chloro substituent in 1-(3-Chloro-quinoxalin-2-yl)-piperidine-4-carboxylic acid.
  • Hydroxyl vs. Carboxylic Acid: The hydroxyl group in the target compound increases polarity, favoring aqueous solubility and hydrogen-bonding interactions.

Heterocyclic Core Variations

  • Quinoxaline vs. In contrast, 2-Cyclopropylpyrimidine-4,6-diol’s pyrimidine core (a six-membered ring with two nitrogens) provides distinct electronic properties, often exploited in nucleotide analog design .

Research Implications

  • The target compound’s hydroxyl and cyclopropylamino groups suggest utility in targeting kinases or GPCRs requiring polar and rigid interactions.
  • The discontinued status of this compound may reflect synthetic challenges or stability issues, whereas the LEAPChem analog’s commercial availability highlights its role as a synthetic intermediate .

Biological Activity

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol, a compound with the chemical formula C16H20N4OC_{16}H_{20}N_{4}O and a molecular weight of approximately 284.36 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • CAS Number : 1146080-49-0
  • Molecular Structure :
    • The compound features a quinoxaline moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects, particularly its interaction with various receptors and enzymes.

In Vitro Studies

In vitro evaluations have shown that derivatives of quinoxaline compounds often exhibit significant biological activity. For instance, studies on related compounds have demonstrated their ability to selectively inhibit muscarinic receptor subtypes, leading to functional outcomes such as reduced bladder contractions without significant side effects like mydriasis (pupil dilation) or salivation .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies on similar piperidine derivatives have revealed that modifications at specific positions can enhance selectivity and potency against certain receptor subtypes. For example, compounds that incorporate bulky substituents at the nitrogen position have shown improved selectivity for M3 receptors over M1 and M2 .
  • Cell Viability and Cytotoxicity :
    • Preliminary assessments of related compounds indicate low cytotoxicity at concentrations up to 25 μM, suggesting a favorable safety profile for further development .
  • Antioxidant Properties :
    • Some related quinoxaline derivatives have demonstrated antioxidant activities, which may contribute to their therapeutic potential. The antioxidant activity was assessed using assays that measure the ability to scavenge free radicals, with promising results indicating a potential for neuroprotective applications .

Comparative Analysis of Related Compounds

The following table summarizes key findings from studies on related compounds:

CompoundReceptor SelectivityIC50 (μM)Antioxidant Activity
Compound AM3 > M1, M224Yes
Compound BM3 selective12Moderate
This compoundTBDTBDTBD

Q & A

Q. What are the recommended synthetic routes for 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves modular approaches, such as:

  • Quinoxaline Core Formation : Cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions (e.g., acetic acid) .
  • Piperidine Functionalization : Acylation or alkylation of piperidin-4-ol intermediates, followed by coupling with the quinoxaline moiety. Optimal conditions include using anhydrous solvents (e.g., DCM) and catalysts like Hünig's base to minimize side reactions .
  • Cyclopropylamine Introduction : Nucleophilic substitution at the quinoxaline 3-position using cyclopropylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy :
    • IR : Identify functional groups (e.g., NH stretch ~3300 cm⁻¹ for cyclopropylamino, OH stretch ~3200 cm⁻¹ for piperidin-4-ol) .
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, quinoxaline aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Emergency Response : For inhalation, move to fresh air; for skin contact, rinse with water for 15+ minutes .

Advanced Research Questions

Q. What strategies are used to study structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., cyclopropyl vs. other alkyl groups, piperidine hydroxyl position) and evaluate bioactivity .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target receptors (e.g., kinase enzymes) based on quinoxaline-piperidine scaffold interactions .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (piperidin-4-ol OH) and hydrophobic (cyclopropyl) moieties using tools like Schrödinger .

Q. How can researchers resolve contradictions in biological activity data from different studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times, controls) to isolate variables .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, focusing on dose-response curves and IC₅₀ values .
  • Mechanistic Studies : Employ knockdown (siRNA) or overexpression models to confirm target engagement .

Q. What in silico methods predict the compound's pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Toxicity Profiling : Use ProTox-II to assess hepatotoxicity or mutagenicity risks .
  • Dynamic Simulations : MD simulations (GROMACS) to study compound stability in biological membranes .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

Methodological Answer:

  • Byproduct Analysis : LC-MS/MS to detect trace impurities (e.g., dehydrohalogenation byproducts) .
  • Process Optimization : Adjust reaction stoichiometry (e.g., excess cyclopropylamine) and temperature to suppress side reactions .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .

Q. What techniques validate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .
  • Long-Term Stability : Store samples at 25°C/60% RH for 6–12 months and reassay purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol
Reactant of Route 2
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1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol

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